1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains both oxadiazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the formation of the oxadiazole ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazides with carboxylic acids or their derivatives can lead to the formation of oxadiazoles . The pyrazole ring can then be introduced through further cyclization reactions involving hydrazine derivatives .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions .
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the pyrazole ring .
Scientific Research Applications
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Pyrazole derivatives: Compounds with the pyrazole ring exhibit similar reactivity and biological activities.
Uniqueness
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid is unique due to the combination of both oxadiazole and pyrazole rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
Molecular Formula |
C8H8N4O3 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H8N4O3/c1-5-10-7(11-15-5)4-12-3-6(2-9-12)8(13)14/h2-3H,4H2,1H3,(H,13,14) |
InChI Key |
LPIZTQSNEJWFLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CN2C=C(C=N2)C(=O)O |
Origin of Product |
United States |
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